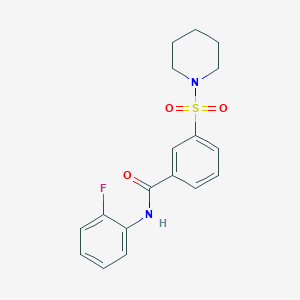![molecular formula C18H12F3N3 B4954882 2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4954882.png)
2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied in detail to understand its biochemical and physiological effects. This compound has been shown to interact with various enzymes and receptors, including protein kinases, phosphodiesterases, and adenosine receptors. Its ability to modulate the activity of these targets has been linked to its antitumor, anti-inflammatory, and antiviral activities. In addition, its unique electronic and optical properties have been shown to play a role in its interactions with biological targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Its anti-inflammatory activity has also been demonstrated in animal models of inflammation, where it was shown to reduce the production of pro-inflammatory cytokines. In addition, its antiviral activity has been studied against various viruses, including HIV and influenza.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its unique electronic and optical properties, as well as its potential applications in various fields. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutics and electronic devices. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity, which may require the use of specialized equipment and safety precautions.
Direcciones Futuras
There are many future directions for the study of 2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One area of research involves the development of new derivatives and analogs with improved properties and activities. Another area of research involves the exploration of its potential applications in organic electronics and materials science. In addition, the development of new methods for the synthesis of this compound may lead to more efficient and cost-effective production. Overall, the study of this compound has the potential to lead to new discoveries and innovations in various fields.
Métodos De Síntesis
The synthesis of 2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-amino-5-methylpyrazine with 2-naphthylboronic acid and 7-trifluoromethyl-1,2,4-triazolo[4,3-a]pyrimidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, followed by cyclization to yield the desired product. Other methods involve the use of different reagents and catalysts, such as copper and zinc.
Aplicaciones Científicas De Investigación
2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. Its ability to inhibit the activity of certain enzymes and receptors has also been studied for potential therapeutic applications. In materials science, this compound has been explored as a potential building block for the synthesis of organic semiconductors and light-emitting diodes. Its unique electronic and optical properties make it a promising candidate for use in electronic devices.
Propiedades
IUPAC Name |
2-methyl-5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3/c1-11-8-17-22-15(10-16(18(19,20)21)24(17)23-11)14-7-6-12-4-2-3-5-13(12)9-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFVFEPOIRSIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC4=CC=CC=C4C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B4954801.png)


![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
![4-[(diphenylphosphoryl)(hydroxy)methyl]-1-ethylpyridinium iodide](/img/structure/B4954836.png)
methyl]phosphonate](/img/structure/B4954842.png)
![isobutyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B4954849.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4954855.png)


![6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4954867.png)


